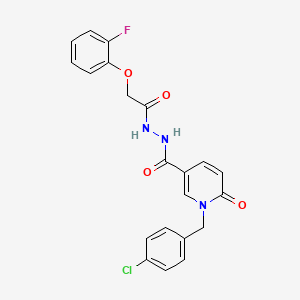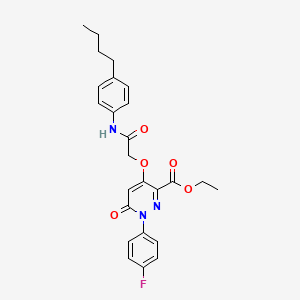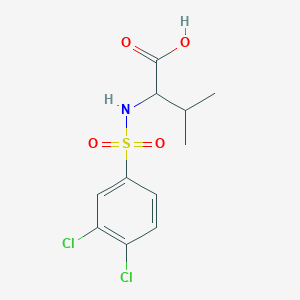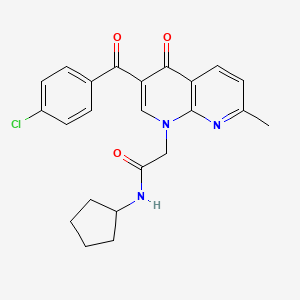![molecular formula C18H18O6S B2638905 2-[[4-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane CAS No. 3878-43-1](/img/structure/B2638905.png)
2-[[4-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-[[4-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane” is complex. It contains an epoxide group, phenyl groups, and a sulfonyl group . The dihedral angle in the biphenyl residue indicates a nearly coplanar conformation . Each of the epoxide rings is disordered .Applications De Recherche Scientifique
Stereoselective Synthesis and Epoxidation
Research has demonstrated the utility of oxirane-containing compounds in stereoselective synthesis, particularly in the context of epoxidation reactions. For example, studies on the epoxidation of γ-oxygenated-α,β-unsaturated sulfones with lithium or potassium tert-butyl peroxide showed moderate to high diastereoselectivity, leading to syn- and anti-oxiranes. The presence of a free hydroxy group notably influences the stereoselectivity towards the syn-oxirane. X-Ray crystallography provided structural insights into these reactions, emphasizing the method's utility in creating stereochemically complex molecules (Jackson, Standen, & Clegg, 1991).
Synthetic Routes to Oxiranes and Cyclopropanes
Another study highlighted a convenient synthesis method for 2-alkynyl-cyclopropanes and -oxiranes through the addition of nucleophiles to conjugate enyne sulfones. This method results in high yields of the target compounds, showcasing the versatility of oxirane structures in synthetic organic chemistry (Yoshimatsu et al., 1997).
Anticorrosive Applications
Oxirane structures have also been explored for their anticorrosive properties. A study on epoxy resins, specifically 2,2′-(((sulfonylbis(4,1-phenylene)) bis (oxy))bis(methylene)) bis (oxirane) (ER1), demonstrated exceptional inhibition efficiencies against carbon steel corrosion in an acidic medium. Experimental results supported by computational methods indicated that these compounds effectively adsorb on metal surfaces, forming protective layers and significantly reducing corrosion rates (Dagdag et al., 2019).
Applications in Liquid Crystal Epoxy Resins
The synthesis and characterization of liquid crystalline epoxies containing biphenyl ether and aromatic ester mesogenic units, such as oxybis(4,1-phenylene)bis(4-(oxiran-2-ylmethoxy)benzoate), have revealed potential applications in microelectronics due to their high glass transition temperatures and excellent thermal stabilities. These materials exhibit enhanced thermal conductivities, making them suitable for advanced electronic applications (Chen et al., 2019).
Propriétés
IUPAC Name |
2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6S/c19-25(20,17-5-1-13(2-6-17)21-9-15-11-23-15)18-7-3-14(4-8-18)22-10-16-12-24-16/h1-8,15-16H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTACIWKRKVZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63411-61-0 |
Source


|
| Details | Compound: Oxirane, 2,2′-[sulfonylbis(4,1-phenyleneoxymethylene)]bis-, homopolymer | |
| Record name | Oxirane, 2,2′-[sulfonylbis(4,1-phenyleneoxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63411-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101044337 |
Source


|
| Record name | 2,2'-[Sulfonylbis(4,1-phenyleneoxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3878-43-1 |
Source


|
| Record name | 2,2'-[Sulfonylbis(4,1-phenyleneoxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2638824.png)
![N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2638826.png)

![(3-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2638828.png)
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2638830.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2638831.png)

![[1-(2-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2638836.png)


![1-[(Benzyloxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2638839.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2638843.png)
![2-(3-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2638845.png)